molecular formula C12H16BrNO B8013258 4-(2-Bromo-4-methylbenzyl)morpholine

4-(2-Bromo-4-methylbenzyl)morpholine

Cat. No.: B8013258
M. Wt: 270.17 g/mol
InChI Key: GNZLYKINGOCCHL-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-methylbenzyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic compounds containing both amine and ether functional groups. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to a benzyl group, which is further connected to a morpholine ring.

Preparation Methods

The synthesis of 4-(2-Bromo-4-methylbenzyl)morpholine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with morpholine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent, such as toluene or ethanol, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(2-Bromo-4-methylbenzyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-Bromo-4-methylbenzyl)morpholine has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate the interactions of morpholine derivatives with biological targets.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-methylbenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, modulating their activity, and exerting the compound’s effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(2-Bromo-4-methylbenzyl)morpholine include other morpholine derivatives, such as:

    4-(2-Chloro-4-methylbenzyl)morpholine: Similar structure but with a chlorine atom instead of bromine.

    4-(2-Fluoro-4-methylbenzyl)morpholine: Similar structure but with a fluorine atom instead of bromine.

    4-(2-Iodo-4-methylbenzyl)morpholine: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in the specific properties imparted by the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

4-[(2-bromo-4-methylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-10-2-3-11(12(13)8-10)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZLYKINGOCCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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